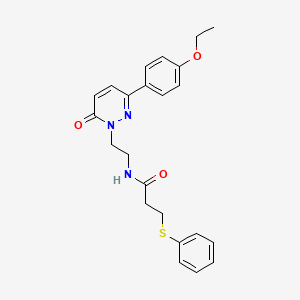

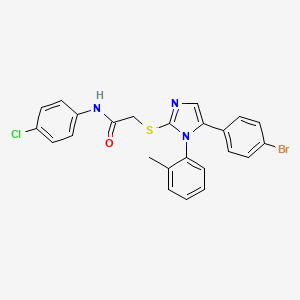

![molecular formula C14H19N5O4 B2858459 2-[8-(Cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid CAS No. 115398-45-3](/img/structure/B2858459.png)

2-[8-(Cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[8-(Cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid, also known as CP-690,550, is a small molecule drug that belongs to the class of Janus kinase inhibitors (JAK inhibitors). JAK inhibitors are a group of drugs that target the JAK family of enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and graft rejection.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis of Novel Amino Acid Bearing Schiff Base Ligand: The amino acid [1-(aminomethyl)cyclohexyl]acetic acid was used in synthesizing a Schiff base ligand, which was then reacted with metal ions to produce compounds with potential antioxidant and xanthine oxidase inhibitory activities. The inhibitory activity was structurally rationalized using molecular modeling studies (Ikram et al., 2015).

Chemical Reactions and Transformations

- Study of Diclofenac and Its Transformation Products: This research investigated the photolytic transformation of diclofenac (a similar compound) and its transformation products in aqueous solutions. It identified a previously unreported transformation product and calculated disappearance quantum yields (Eriksson, Svanfelt, & Kronberg, 2010).

- Oxidation of Cyclohexanone by Dioxygen: This study explored the oxidation of cyclohexanone in the presence of certain catalysts, resulting in the formation of various acids including 6-oxoheptanoic acid and adipic acid (Atlamsani, Brégeault, & Ziyad, 1993).

Biological and Pharmacological Studies

- Synthesis and Antimicrobial Activities of Derivatives: A study synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. These compounds represent potential intermediates for the synthesis of various alkaloids (Sharma, Sharma, & Rane, 2004).

Chemical Properties and Analysis

- Study on AMCA, a Potent Inhibitor of Plasminogen Activation: This research focused on amino methyl cyclohexane carboxylic acid, investigating its inhibitory effect on plasminogen activation and its potential clinical applications (Andersson et al., 2009).

Environmental Impact Studies

- Effect of 2,4-D on Human Dental Pulp Stem Cells: This study examined the biological effects and damages attributed to 2,4-Dicholorophenoxy acetic acid on human dental pulp stem cells. It addressed the viability, growth rate, and apoptosis induction in these cells (Mahmoudinia et al., 2019).

Eigenschaften

IUPAC Name |

2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O4/c1-18-11-10(12(22)17-14(18)23)19(7-9(20)21)13(16-11)15-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,15,16)(H,20,21)(H,17,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBAPLAHCVCPSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8-(cyclohexylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

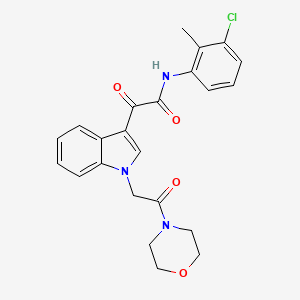

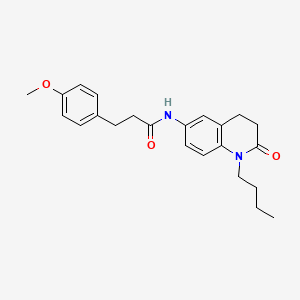

![4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2858384.png)

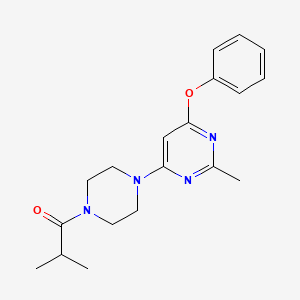

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2858385.png)

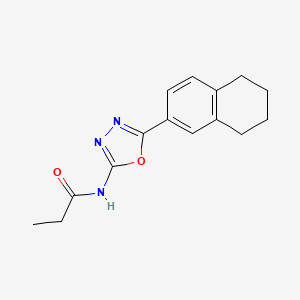

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2858389.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2858393.png)

![N-(3-chloro-4-methylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2858394.png)

![{[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B2858395.png)

![ethyl 3-carbamoyl-2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2858396.png)